molecular formula C17H13N3O6 B11562082 methyl 4-{[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate

methyl 4-{[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate

Cat. No.: B11562082
M. Wt: 355.30 g/mol
InChI Key: YISAAUBCIVXDHL-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate is an organic compound with the molecular formula C16H12N2O6. This compound belongs to the class of phthalimides, which are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. Phthalimides are imide derivatives of phthalic anhydrides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate typically involves the reaction of 4-nitrophthalic anhydride with methyl 4-aminobenzoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-{[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-{[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H13N3O6

Molecular Weight

355.30 g/mol

IUPAC Name

methyl 4-[(4-nitro-1,3-dioxoisoindol-2-yl)methylamino]benzoate

InChI

InChI=1S/C17H13N3O6/c1-26-17(23)10-5-7-11(8-6-10)18-9-19-15(21)12-3-2-4-13(20(24)25)14(12)16(19)22/h2-8,18H,9H2,1H3

InChI Key

YISAAUBCIVXDHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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